![molecular formula C22H22N4O3S B2917793 2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941945-25-1](/img/structure/B2917793.png)
2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolo[3,2-b][1,2,4]triazole ring system is a key structural feature .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the thiazolo[3,2-b][1,2,4]triazole ring could potentially undergo reactions with electrophiles or nucleophiles .Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Assessment
Compounds incorporating a thiazole moiety have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The research indicates that such heterocycles, including derivatives like pyrrole, pyridine, coumarin, and triazolo[5,1-c]triazine, demonstrate potential as insecticidal agents (Fadda et al., 2017).
Antimicrobial Activity
Another avenue of research involves the synthesis of Schiff bases derived from thiazole and their subsequent evaluation for antimicrobial activity. Compounds like imino-4-methoxyphenol thiazole derived Schiff bases have been studied for their effectiveness against various bacteria and fungi, demonstrating moderate antimicrobial properties (Vinusha et al., 2015).
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer activities. Specific thiazolidinone compounds containing a benzothiazole moiety have been screened for antitumor properties, showing activity against several cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers (Havrylyuk et al., 2010).
Anti-Inflammatory Drugs
Research into non-steroidal anti-inflammatory drugs (NSAIDs) has explored the use of thiazolidinone derivatives. These studies focus on the synthesis of compounds with potential NSAID properties, aiming to identify new therapeutic agents with lower toxicity levels. The findings suggest that certain synthesized compounds exhibit promising anti-exudative activity, comparable to classic NSAIDs like Diclofenac (Golota et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles , which have been synthesized and studied for various applications . .
Mode of Action
Thiazolo[3,2-b][1,2,4]triazoles are synthesized through a visible-light-mediated catalyst-free reaction . This suggests that the compound might interact with its targets in a similar light-mediated manner.
Biochemical Pathways
Thiazolo[3,2-b][1,2,4]triazoles are known to be synthesized through a visible-light-mediated catalyst-free reaction , suggesting that they might affect biochemical pathways related to light-mediated reactions.
Result of Action
Compounds in the thiazolo[3,2-b][1,2,4]triazole class have been studied for their potential antitumor activities , suggesting that this compound might have similar effects.
Action Environment
The action environment of this compound is likely to influence its action, efficacy, and stability. For instance, the synthesis of thiazolo[3,2-b][1,2,4]triazoles is known to occur under aqueous conditions , suggesting that a similar aqueous environment might be necessary for the optimal action of this compound.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-5-3-4-6-19(15)21-24-22-26(25-21)16(14-30-22)11-12-23-20(27)13-29-18-9-7-17(28-2)8-10-18/h3-10,14H,11-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDQLLNNHGMZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

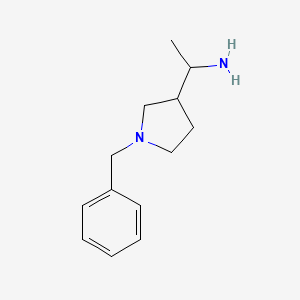
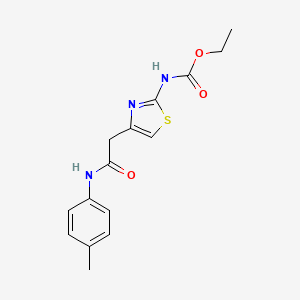
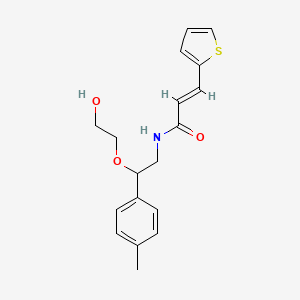
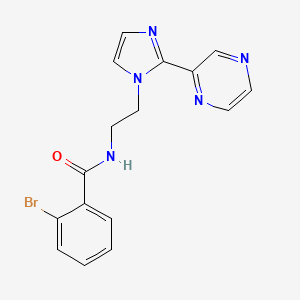
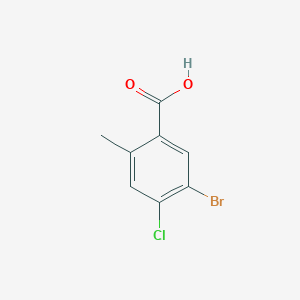
![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)

![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)
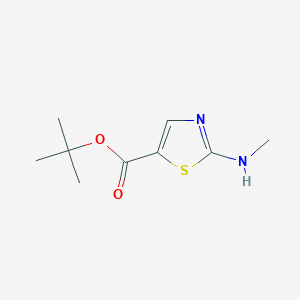
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
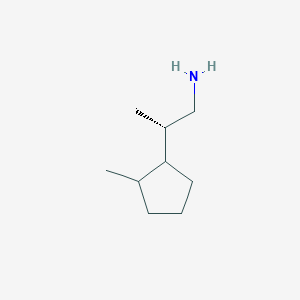
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)